2,4-Diamino-6-(trifluoromethyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQCOASPGAOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Diamino-6-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. Its structural features, particularly the trifluoromethyl group, enhance its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H8F3N5. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound interacts with various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HCT116 (Colon) | 3.5 | Cell cycle arrest |
| A549 (Lung) | 7.2 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Cancer Treatment : A study published in a peer-reviewed journal highlighted the use of this compound in a mouse model for breast cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.
- Antimicrobial Efficacy : In another investigation focusing on its antimicrobial properties, researchers treated infected mice with the compound and observed a marked decrease in bacterial load within tissues. This study emphasized the need for further exploration into its mechanism as a potential treatment for resistant infections.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue affinity due to lipophilicity from the trifluoromethyl group.
- Metabolism : Primarily hepatic metabolism with several identified metabolites.
- Excretion : Excreted mainly via urine with a half-life of approximately 4 hours.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Trifluoromethyl Pyridine Derivatives
The trifluoromethyl pyridine scaffold is a key motif in agrochemicals, with 27 commercial pesticides utilizing this structure . Key analogues include:
- Positional Effects : The -CF₃ group at position 6 in the target compound contrasts with derivatives like thiazolo[5,4-b]pyridines, where -CF₃ at other positions (e.g., para to aryl rings) reduces biological activity .
- Amino vs. Nitro/Hydroxyl Groups: Replacing amino groups with nitro (e.g., 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol) or hydroxyl substituents decreases nucleophilicity, impacting reactivity in coupling reactions .
Heterocyclic Linkers
- 1,3,4-Oxadiazole Moieties : Derivatives combining -CF₃ pyridine with 1,3,4-oxadiazole (e.g., from ) exhibit enhanced insecticidal activity due to improved binding to insect targets .
- Pyridine Linkers: Compounds with pyridine linkers (e.g., 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) show increased aqueous solubility, a property less pronounced in the target compound due to its amino groups .
Physicochemical Properties
- Solubility : Pyridine linkers (e.g., in ) improve solubility over the target compound, which may require formulation adjustments for bioavailability .
- Electronic Effects: The -CF₃ group in the target compound reduces electron density at the pyridine ring, stabilizing intermediates in nucleophilic substitution reactions compared to non-fluorinated analogues .
Agrochemical Development
Derivatives of 2,4-Diamino-6-(trifluoromethyl)pyridine demonstrate promising insecticidal activity, with 3D-QSAR models (CoMFA/CoMSIA) highlighting the importance of the 1,3,4-oxadiazole moiety for target affinity .
Drug Discovery Potential
While less studied in medicinal chemistry, structural parallels to c-KIT inhibitors (e.g., thiazolo[5,4-b]pyridines) suggest utility in oncology. The amino groups could enhance selectivity for HDAC isoforms or kinase targets, though further optimization is needed .
Preparation Methods
Preparation via Ammoniation and Dehalogenation of Halogenated Pyridine Precursors
This method involves the conversion of halogenated trifluoromethylpyridine derivatives into the target diamino compound through ammoniation followed by catalytic dehalogenation.
- Starting Material: 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF)
- Step 1: Ammoniation
- React 2,6,4-DCTF with aqueous ammonia (28% NH3) in a hydrophilic ether solvent such as 2-methyltetrahydrofuran.
- Reaction temperature: 130–160 °C
- Reaction time: 4–7 hours
- Step 2: Catalytic Dehalogenation
- Without isolating the intermediate, add 5% Pd/C catalyst.
- Hydrogenate under 1.6 MPa H2 pressure at 100 °C for about 3 hours.
- Workup:
- Filter catalyst, extract organic layer, wash with saturated saline, dry over sodium sulfate.
- Concentrate and recrystallize from n-hexane under cooling.
- Yield: Approximately 71.4% of 2,4-diamino-6-(trifluoromethyl)pyridine as white crystals.
Key Reaction Conditions and Notes:
| Parameter | Condition |
|---|---|
| Ammoniation Temp. | 130–160 °C |
| Ammoniation Time | 4–7 hours |
| Hydrogenation Temp. | 100 °C |
| Hydrogen Pressure | 1.6 MPa |
| Catalyst | 5% Pd/C (wet) |
| Solvent | 2-Methyltetrahydrofuran (2-Me-THF) |
| Purification | Extraction, washing, recrystallization |
This method benefits from an industrially advantageous process with relatively mild conditions and avoids isolation of intermediates, improving efficiency and scalability.
Process Summary:
- Step 1: Cyclization
- React 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone in a mixed solvent of methanol and water (1:1 v/v).
- Use acidic 4A molecular sieve as catalyst under oxygen atmosphere.
- Reaction time: 12 hours at room temperature.
- Product: 2,4-diamino-6-methylol pteridine with yields up to 91%.
- Step 2: Bromination
- Treat the methylol intermediate with N-bromosuccinimide (NBS) and triphenylphosphine in tetracol phenixin solvent at 0 °C.
- Obtain 2,4-diamino-6-bromomethyl pteridine crude product.
- Step 3: Purification
- Recrystallize from water and dimethylformamide (DMF) mixed solvent to achieve >98% purity.
- Yield: Up to 96% for bromomethyl pteridine.
Reaction Scheme and Advantages:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | 2,4,5,6-tetraaminopyrimidine hydrochloride + 1,3-dihydroxyacetone + acidic 4A molecular sieve + O2 | 2,4-diamino-6-methylol pteridine (73–91% yield) |
| Bromination | NBS + triphenylphosphine in tetracol phenixin at 0 °C | 2,4-diamino-6-bromomethyl pteridine (96% yield) |
| Purification | Recrystallization in water/DMF | High purity product (>98%) |
This method emphasizes environmental friendliness, operational simplicity, and high product purity, which might be adapted for trifluoromethyl pyridine derivatives in future research.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ammoniation + Dehalogenation | 2,6-dichloro-4-(trifluoromethyl)pyridine | NH3 (28%), Pd/C, H2 | 130–160 °C, 4–7 h; 100 °C, 1.6 MPa H2, 3 h | ~71 | Industrially scalable, no isolation of intermediate |
| Molecular Sieve Catalyzed Cyclization + Bromination (related compound) | 2,4,5,6-tetraaminopyrimidine hydrochloride | 1,3-dihydroxyacetone, acidic 4A molecular sieve, NBS, triphenylphosphine | RT, 12 h + 0 °C bromination | 73–96 | High purity, environmentally friendly, simple operation |
Summary and Research Findings
- The ammoniation followed by catalytic hydrogenation method is the most documented and industrially viable route for synthesizing this compound, providing good yields and manageable reaction conditions.
- The use of hydrophilic ethers and mild hydrogenation catalysts facilitates selective dehalogenation without over-reduction.
- Alternative approaches involving molecular sieve catalysis and bromination, although reported for related pteridine compounds, offer insights into environmentally benign and high-purity synthesis methods that could be adapted for trifluoromethyl-substituted pyridines.
- Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically impact yield and purity.
- Purification often involves extraction, washing with saline, drying over anhydrous salts, and recrystallization to obtain the final product as a crystalline solid.
This detailed analysis integrates diverse patent literature and experimental data, providing a comprehensive understanding of the preparation methods of this compound with professional and authoritative insights.
Q & A
Q. What are the key synthetic routes for preparing 2,4-Diamino-6-(trifluoromethyl)pyridine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenated pyridine precursors undergoing nucleophilic substitution. For example:
- Chlorine substitution : Reacting 2,4-dichloro-6-(trifluoromethyl)pyridine with ammonia under high pressure or using aqueous NH₃ in ethanol at 100–120°C .
- Regioselective amination : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce amino groups while retaining the trifluoromethyl substituent .
- Key factors : Solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst selection (e.g., Pd(OAc)₂ with Xantphos) influence yield and regioselectivity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Amino groups (δH ~5–6 ppm as broad singlets) and trifluoromethyl (δC ~120–125 ppm, q, J = 32 Hz) are diagnostic. Pyridine ring protons appear deshielded (δH ~7–9 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 177.13 (C₆H₆F₃N₃) with fragmentation patterns confirming substituent stability .
- Elemental analysis : Matches theoretical C/F/N ratios (e.g., C: 40.69%, F: 32.17%, N: 23.72%) .
Q. What are the common side reactions during synthesis, and how are they controlled?
- Methodological Answer :
- Over-amination : Excess ammonia or prolonged reaction times may lead to tri-substituted byproducts. Control via stoichiometric NH₃ and real-time monitoring (TLC/HPLC) .
- Trifluoromethyl degradation : Harsh conditions (e.g., strong acids/bases) can hydrolyze CF₃. Mitigated by using neutral solvents (THF, DCM) and mild temperatures .
Advanced Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodological Answer :
- Directed ortho-metalation : Use of amino groups as directing groups for lithiation, enabling selective introduction of electrophiles at the C3 or C5 positions .
- Protecting groups : Boc-protection of amines reduces electronic interference during cross-coupling (e.g., Suzuki-Miyaura at C5) .
- Computational guidance : DFT calculations predict charge distribution (e.g., CF₃ electron-withdrawing effect directs electrophiles to C3) .
Q. How do computational methods predict electronic effects of substituents on the pyridine ring?
- Methodological Answer :
- DFT studies : Analyze HOMO/LUMO orbitals to assess nucleophilic/electrophilic sites. For example, CF₃ lowers LUMO energy, enhancing electrophilic substitution at C3 .
- NBO analysis : Quantifies hyperconjugation effects (e.g., CF₃→pyridine ring electron withdrawal) and amino group resonance .
Q. What role does this compound play in bioactive molecule development?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
